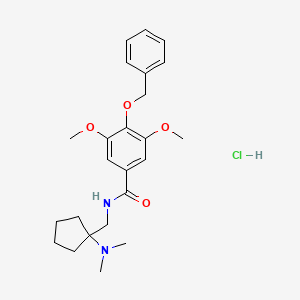
Org 25543 Hydrochlorid
Übersicht
Beschreibung
Org 25543 hydrochloride is a potent and selective inhibitor of glycine transporter type 2 (GlyT2). This compound has been identified as a significant tool in the study of glycine transporters due to its high affinity and selectivity. Glycine transporters play a crucial role in the regulation of glycine levels in the central nervous system, which is essential for proper neurotransmission .
Wissenschaftliche Forschungsanwendungen
Org 25543 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung von Glycintransportern und deren Rolle bei der Neurotransmission eingesetzt.
Biologie: Hilft beim Verständnis der Regulation des Glycinspiegels im Zentralnervensystem.
Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie neuropathischen Schmerzen und anderen neurologischen Störungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Glycintransporter abzielen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es den Glycintransporter Typ 2 (GlyT2) inhibiert. Diese Hemmung führt zu einem Anstieg des extrazellulären Glycinspiegels, was die glycinerge Neurotransmission verstärkt. Die molekularen Ziele umfassen den GlyT2-Transporter, und die beteiligten Wege hängen hauptsächlich mit der Regulation von Neurotransmittern und der synaptischen Übertragung zusammen .
Wirkmechanismus
Target of Action
Org 25543 hydrochloride is a potent and selective inhibitor for the glycine transporter type 2 (GlyT2) . GlyT2 is one of the two major subtypes of glycine transporters, the other being GlyT1 . GlyT2 is primarily confined to the spinal cord and brain stem, playing a crucial role in the reuptake of glycine, an inhibitory neurotransmitter .
Mode of Action
Org 25543 hydrochloride interacts with GlyT2, inhibiting its function . This inhibition disrupts the reuptake of glycine in glycinergic nerve terminals, leading to an increase in the concentration of glycine in the synaptic cleft .
Biochemical Pathways
The inhibition of GlyT2 by Org 25543 hydrochloride affects the glycinergic neurotransmission pathway . By preventing the reuptake of glycine, Org 25543 hydrochloride increases the availability of glycine in the synaptic cleft, enhancing the inhibitory effects of glycinergic neurotransmission .
Pharmacokinetics
Org 25543 hydrochloride exhibits favorable physicochemical parameters, including good penetration of the blood-brain barrier (logBB 0.6) and good metabolic stability (80% remaining after 30 min) in plasma and mouse hepatic microsomes . These properties suggest that Org 25543 hydrochloride has a high bioavailability in the central nervous system .
Result of Action
The inhibition of GlyT2 by Org 25543 hydrochloride leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the inhibitory effects of glycinergic neurotransmission . This results in the amelioration of mechanical allodynia (a type of pain response) after partial sciatic nerve ligation injury in mice .
Action Environment
The action of Org 25543 hydrochloride is influenced by various environmental factors. For instance, the compound’s efficacy in relieving pain is dose-dependent, with the antiallodynia effect being effective in a limited-dose range .
Biochemische Analyse
Biochemical Properties
Org 25543 hydrochloride plays a significant role in biochemical reactions as a GlyT2 inhibitor . It interacts with the GlyT2 protein, a glycine transporter, and inhibits its function . The nature of this interaction is inhibitory, leading to a decrease in the transport of glycine, an important neurotransmitter .
Cellular Effects
Org 25543 hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways related to glycine transport . By inhibiting GlyT2, it can potentially alter gene expression and cellular metabolism related to glycine-dependent processes .
Molecular Mechanism
The molecular mechanism of action of Org 25543 hydrochloride involves binding interactions with the GlyT2 protein . As a GlyT2 inhibitor, it prevents the normal function of GlyT2, leading to changes in gene expression and enzyme activity related to glycine transport .
Dosage Effects in Animal Models
The effects of Org 25543 hydrochloride vary with different dosages in animal models . It exhibits high in vivo efficacy in a murine diabetic neuropathic pain model at dosages ranging from 0.07 to 0.16 mg/kg
Metabolic Pathways
Org 25543 hydrochloride is involved in metabolic pathways related to glycine transport . It interacts with the GlyT2 protein, a key enzyme in these pathways
Transport and Distribution
Org 25543 hydrochloride is transported and distributed within cells and tissues via its interaction with the GlyT2 protein
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Org 25543 hydrochloride involves multiple steps, starting with the preparation of the core benzimidic acid structure. The key steps include:
Formation of the benzimidic acid core: This is achieved through the reaction of appropriate aniline derivatives with formic acid or its derivatives.
Introduction of the benzyloxy and dimethoxy groups: These groups are introduced via standard organic synthesis techniques such as alkylation and methylation.
Cyclopentylmethylamine addition: The final step involves the addition of the cyclopentylmethylamine group to the benzimidic acid core, followed by the formation of the hydrochloride salt
Industrial Production Methods: Industrial production of Org 25543 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are optimized to maximize yield.
Purification techniques: Methods such as recrystallization and chromatography are employed to achieve the desired purity
Analyse Chemischer Reaktionen
Org 25543 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Benzyloxy- und Dimethoxy-Positionen
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Einschließlich Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogenierungsmittel oder Nukleophile
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zu Benzimidazoloxiden führen, während die Reduktion Amin-Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Org 25543 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz als GlyT2-Inhibitor. Ähnliche Verbindungen umfassen:
ALX 1393: Ein weiterer GlyT2-Inhibitor, aber weniger potent und selektiv im Vergleich zu this compound.
N-Acetyl-L-Cystein: Obwohl es kein direkter GlyT2-Inhibitor ist, wurde es auf seine Auswirkungen auf die Neurotransmission untersucht.
PF-543 Hydrochlorid: Eine andere Klasse von Verbindungen mit unterschiedlichen molekularen Zielen, die jedoch in ähnlichen neurologischen Studien eingesetzt werden
This compound zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke zu durchdringen, und seine hohe Wirksamkeit in In-vivo-Modellen neuropathischer Schmerzen .
Eigenschaften
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQJILJYQVZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



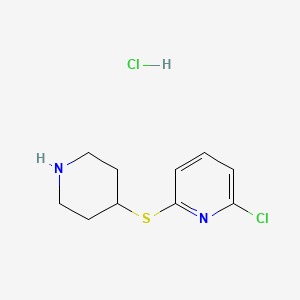

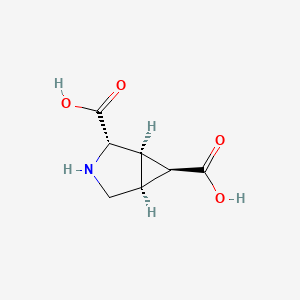

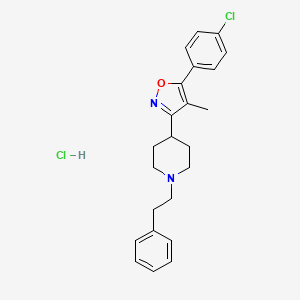

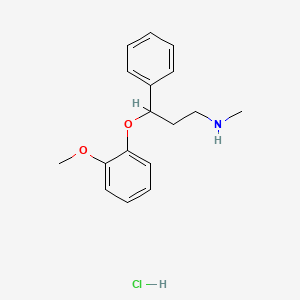
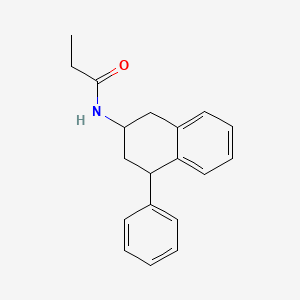
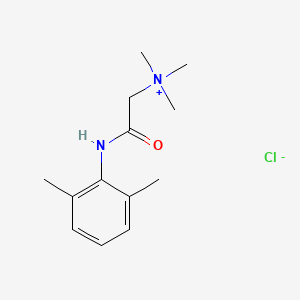
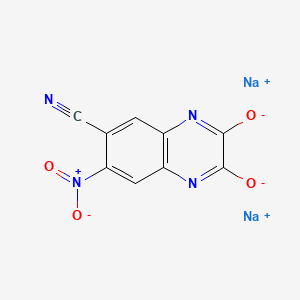
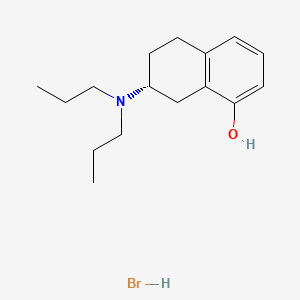
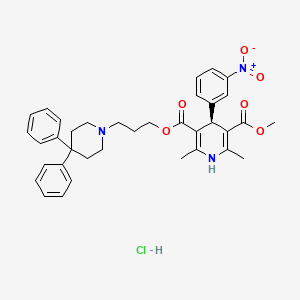
![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)
